N-{5-acetyl-6-[2-(dimethylamino)vinyl]-2-oxo-2H-pyran-3-yl}-4-methoxybenzenecarboxamide
Description
N-{5-acetyl-6-[2-(dimethylamino)vinyl]-2-oxo-2H-pyran-3-yl}-4-methoxybenzenecarboxamide is a pyran-based compound featuring a conjugated system with a 4-methoxybenzamide substituent, a dimethylamino vinyl group, and an acetyl moiety at the 5-position of the pyran ring. Its molecular formula is C₁₉H₂₀N₂O₅, with a molecular weight of 356.37 g/mol . The dimethylamino vinyl group enhances conjugation, influencing photophysical properties such as fluorescence and solvatochromism . This compound is synthesized via reactions involving DMF-DMA (dimethylformamide dimethylacetal), a reagent commonly used to introduce enamine functionalities .
Properties
IUPAC Name |
N-[5-acetyl-6-[(E)-2-(dimethylamino)ethenyl]-2-oxopyran-3-yl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5/c1-12(22)15-11-16(19(24)26-17(15)9-10-21(2)3)20-18(23)13-5-7-14(25-4)8-6-13/h5-11H,1-4H3,(H,20,23)/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRINWRRGVWZKHM-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(OC(=O)C(=C1)NC(=O)C2=CC=C(C=C2)OC)C=CN(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=C(OC(=O)C(=C1)NC(=O)C2=CC=C(C=C2)OC)/C=C/N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{5-acetyl-6-[2-(dimethylamino)vinyl]-2-oxo-2H-pyran-3-yl}-4-methoxybenzenecarboxamide, a compound with the molecular formula C19H20N2O5 and CAS number 1164460-38-1, is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C19H20N2O5 |
| Molecular Weight | 356.37 g/mol |
| CAS Number | 1164460-38-1 |
| Synonyms | N-{5-acetyl-6-[2-(dimethylamino)vinyl]-2-oxo-2H-pyran-3-yl}-4-methoxybenzamide |
Synthesis
The synthesis of this compound involves several steps, typically starting from readily available precursors. The synthetic pathway often includes the formation of the pyran ring followed by the introduction of the dimethylamino group and subsequent acylation to yield the final product.
Anticancer Activity
Recent studies have indicated that this compound exhibits anticancer properties . In vitro assays have demonstrated its effectiveness against various cancer cell lines, including breast, colon, lung, and prostate cancers. The compound operates through mechanisms such as:
- Topoisomerase Inhibition : It has been shown to inhibit topoisomerase II, an enzyme critical for DNA replication and repair. This inhibition leads to increased DNA damage in cancer cells, promoting apoptosis .
- Induction of Reactive Oxygen Species (ROS) : The compound induces ROS production in cancer cells, contributing to oxidative stress and cell death .
- Cell Cycle Arrest : Analysis reveals that treated cancer cells exhibit G1 phase arrest, indicating disruption in cell cycle progression .
Neuropharmacological Effects
In addition to its anticancer properties, this compound has shown potential in neuropharmacology:
- Cholinesterase Inhibition : Preliminary studies suggest that this compound may inhibit acetylcholinesterase (AChE), which is beneficial in treating Alzheimer's disease by enhancing acetylcholine levels in the brain .
- Multi-targeted Approach : It is being explored for its ability to simultaneously inhibit multiple targets involved in neurodegenerative diseases, which may offer a more effective treatment strategy compared to traditional single-target drugs .
Case Studies
Several case studies have highlighted the effectiveness of this compound:
- Case Study on Cancer Cell Lines : In a study involving various cancer cell lines, this compound was compared with standard chemotherapeutics like etoposide. Results indicated that it exhibited comparable or superior anticancer activity at low micromolar concentrations while showing reduced toxicity to normal cells .
- Neuroprotective Effects : In animal models simulating Alzheimer's disease, administration of this compound resulted in significant improvements in cognitive functions and reductions in amyloid-beta plaque accumulation, suggesting its potential as a neuroprotective agent .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share key structural motifs with the target molecule, enabling comparative analysis of physicochemical, synthetic, and functional properties.
Structural Analogs and Substitution Patterns
Table 1: Key Structural Analogs
Photophysical Properties
The dimethylamino vinyl group enables extended conjugation, leading to solvatochromism and fluorescence. Key findings:
Table 2: Photophysical Comparison
- The target compound’s 4-methoxybenzamide group enhances electron-donating capacity, increasing quantum yield compared to non-methoxy analogs .
Q & A
How can researchers optimize the synthetic route for this compound, considering its complex heterocyclic core?
Basic Research Question
A multi-step synthesis is typically required, starting with the preparation of the 2H-pyran-3-yl scaffold via cyclocondensation of diketones with aldehydes or enaminones. The dimethylamino vinyl group can be introduced via a Knoevenagel condensation, using catalysts like piperidine or acetic acid. Subsequent carboxamide coupling (e.g., via EDCI/HOBt) with 4-methoxybenzoic acid derivatives completes the structure . Key challenges include controlling regioselectivity during cyclization and minimizing side reactions in the vinylation step. Purity should be confirmed via HPLC and NMR.
What advanced spectroscopic and crystallographic techniques are critical for structural validation?
Basic Research Question
Single-crystal X-ray diffraction is the gold standard for unambiguous confirmation of the pyran ring geometry and substituent orientation . For dynamic analysis, use - and -NMR to verify the vinyl group’s Z/E configuration and methoxybenzene coupling. IR spectroscopy can confirm carbonyl (C=O) and amide (N-H) functionalities. Mass spectrometry (HRMS) ensures molecular weight accuracy.
What reaction mechanisms govern the formation of the dimethylamino vinyl substituent?
Advanced Research Question
The dimethylamino vinyl group is likely formed via a nucleophilic addition-elimination mechanism. Computational studies (e.g., DFT) can model transition states and identify electron-deficient carbonyl carbons that react with dimethylamine-containing enolates . Solvent polarity and temperature critically influence reaction kinetics. Experimental validation via kinetic isotope effects or trapping intermediates is recommended.
How might researchers investigate the biological activity of this compound, given structural analogs with reported pharmacological properties?
Advanced Research Question
Screen against target enzymes (e.g., kinases, proteases) using fluorescence-based assays, referencing thiophene-pyrimidine hybrids (e.g., ). Molecular docking can predict binding affinities to ATP-binding pockets or allosteric sites. For in vitro toxicity, use cell viability assays (MTT) in cancer cell lines, comparing results to structurally related dihydropyridines .
How should conflicting spectral data or biological activity results be resolved?
Advanced Research Question
Contradictions may arise from stereochemical impurities or solvent-dependent conformational changes. Re-examine synthesis steps (e.g., recrystallization solvents in ) and employ 2D NMR (COSY, NOESY) to detect diastereomers. For biological discrepancies, validate assay conditions (e.g., pH, serum concentration) and compare with positive controls from or 14.
What computational tools are suitable for predicting physicochemical properties or interaction modes?
Advanced Research Question
Use density functional theory (DFT) to calculate electrostatic potential surfaces, predicting solubility and reactivity . Molecular dynamics simulations can model membrane permeability. For target interaction, employ AutoDock Vina or Schrödinger Suite, leveraging crystal structures of homologous proteins (e.g., ’s pyran derivatives).
What purification strategies effectively isolate this compound from byproducts?
Basic Research Question
Column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) is standard. For crystalline impurities, optimize recrystallization using mixed solvents (e.g., ethanol/dichloromethane) . Monitor via TLC and compare retention factors with intermediates from .
How does the compound’s stability vary under different storage conditions?
Advanced Research Question
Conduct accelerated stability studies (40°C/75% RH) over 4 weeks, analyzing degradation via HPLC. The acetyl and vinyl groups may hydrolyze under acidic conditions; buffer solutions (pH 1–12) can identify labile bonds. Lyophilization improves long-term storage in anhydrous form .
What stereochemical effects arise from the dimethylamino vinyl group’s configuration?
Advanced Research Question
The Z configuration may enhance planarity, improving π-π stacking with aromatic residues in target proteins. Compare synthetic routes (e.g., ’s stereoselective condensations) and use circular dichroism (CD) to assess chiral interactions.
How can reactor design principles improve yield during scale-up?
Advanced Research Question
Apply CRDC’s reaction fundamentals (RDF2050112) to optimize heat/mass transfer. Use flow chemistry for exothermic steps (e.g., cyclization) and static mixers for viscous intermediates. Monitor in situ via FTIR or Raman spectroscopy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
